3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide
Description
The compound 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is a heterocyclic molecule featuring three distinct moieties:
- A 1,2,3-triazole ring (1H-1,2,3-triazol-1-yl), synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method yielding 1,4-substituted triazoles .
- A 2-oxopyrrolidin-1-ylmethyl side chain, a five-membered lactam (pyrrolidinone) known for enhancing solubility and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-phenylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16-7-4-8-21(16)9-14-10-23(20-19-14)15-11-22(12-15)17(25)18-13-5-2-1-3-6-13/h1-3,5-6,10,15H,4,7-9,11-12H2,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJZRPNTFRJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidinone intermediate, which can be synthesized through the condensation of an appropriate amine with a carboxylic acid derivative. The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The final step involves the formation of the azetidine ring and the coupling with the phenyl group to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors for the click chemistry step and the implementation of green chemistry principles to reduce waste and improve overall sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, which can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone moiety would yield a lactam, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological pathways and mechanisms.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially affecting signaling pathways and cellular processes. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Triazole vs. Pyrazole Systems: The target compound’s triazole core (1,2,3-triazol-1-yl) differs from the pyrazolo-pyridine in , which features fused aromatic systems. Pyrazole derivatives (e.g., ) often exhibit improved metabolic stability due to reduced ring strain compared to triazoles.
Azetidine vs. Morpholinone/Acetamide Scaffolds: The azetidine ring introduces conformational rigidity, which may improve selectivity but reduce solubility compared to six-membered morpholinone () or flexible acetamide backbones.
Synthetic Methodology :
- Both the target compound and ’s derivative utilize CuAAC, a robust method for triazole synthesis with high regioselectivity and yields >95% .
Pharmacological and Physicochemical Inferences
- Bioactivity: Triazole-azetidine hybrids are explored in drug discovery for kinase inhibition or antimicrobial activity, while morpholinone derivatives () are often investigated for CNS targets due to their blood-brain barrier permeability .
- Solubility: The pyrrolidinone moiety in the target compound may improve solubility over purely aromatic systems (e.g., ) but could be less polar than morpholinone analogues.
- Stereoelectronic Effects : The strained azetidine ring may increase electrophilicity, affecting reactivity in biological environments.
Crystallographic and Analytical Considerations
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The compound can be synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reagents : Use 2-azido-N-phenylacetamide and a propargylamine derivative (e.g., 4-(prop-2-ynylamino)phenyl)morpholin-3-one) .
- Catalyst System : 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate in a DMF/water (1:1) solvent mixture at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.
- Yield Optimization : Monitor reaction progress via TLC and adjust reaction time (typically 12-24 hrs). Yields range from 75-85% under optimized conditions .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify triazole ring formation (e.g., singlet at δ 8.00 ppm for triazole protons) and azetidine/pyrrolidone moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- Infrared (IR) Spectroscopy : Peaks at ~1666 cm⁻¹ (amide C=O stretch) and ~1536 cm⁻¹ (triazole C-N stretch) .
Q. How can researchers ensure compound stability during storage and biological assays?
- Storage : Protect from light and moisture; store at -20°C under inert atmosphere (argon or nitrogen) .
- Solubility : Use DMSO for stock solutions (tested at 10 mM). For aqueous assays, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Analog Synthesis : Modify substituents on the triazole (e.g., electron-withdrawing groups), azetidine (e.g., fluorination), or phenyl carboxamide (e.g., para-substitution) .
- Biological Assays :
- In vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay; IC₅₀ values compared to parent compound .
- Target Identification : Use kinase inhibition panels or molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or PARP .
- Data Interpretation : Correlate substituent effects with activity trends (e.g., fluorinated analogs showing enhanced cytotoxicity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Use identical cell lines, incubation times (e.g., 48 hrs), and positive controls (e.g., doxorubicin) across studies .
- Meta-Analysis : Compare molecular descriptors (logP, polar surface area) to identify outliers in activity trends .
Q. What mechanistic insights exist for the triazole-azetidine core’s reactivity?
- Click Chemistry Mechanism : The CuAAC reaction proceeds via a copper(I)-acetylide intermediate, forming 1,4-disubstituted triazoles regioselectively .
- Azetidine Ring Stability : The strained four-membered ring may undergo ring-opening under acidic conditions (e.g., pH < 4), necessitating pH-controlled formulations .
- Computational Studies : Density Functional Theory (DFT) calculations reveal charge distribution at the triazole N3 position, influencing hydrogen bonding with biological targets .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Use tools like SwissADME to predict permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions .
- Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine, PEG chains) to the carboxamide side chain, guided by LogS calculations .
- Metabolic Stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s QikProp to prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
